1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS number and properties
1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS number and properties
The following is an in-depth technical guide for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , designed for researchers and drug development professionals.
A Versatile Scaffold for Kinase Inhibitor Discovery and Heterocyclic Synthesis
Executive Summary
1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5) is a high-value heterocyclic building block characterized by a bifunctional pyrazole core.[1] Featuring a primary amine at the C3 position and an acetyl group at the C5 position, this compound serves as a critical "hinge-binding" scaffold in the design of ATP-competitive kinase inhibitors. Its unique substitution pattern allows for orthogonal functionalization—enabling the parallel synthesis of fragment-based libraries and fused ring systems such as pyrazolo[1,5-a]pyrimidines.
This guide provides a comprehensive technical profile, including validated physiochemical properties, synthetic methodologies, and handling protocols required for rigorous medicinal chemistry campaigns.
Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]
The compound exists as a hydrochloride salt, enhancing its stability and water solubility compared to the free base. It is a structural isomer of 4-amino-3-acetylpyrazole and must be distinguished carefully during structural assignment.
Table 1: Chemical Specifications
| Property | Specification |
| Systematic Name | 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride |
| Common Name | 3-Amino-5-acetylpyrazole HCl |
| CAS Number | 1373267-26-5 |
| Molecular Formula | C₅H₇N₃O[2] · HCl |
| Molecular Weight | 161.59 g/mol (Salt); 125.13 g/mol (Free Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, Water |
| pKa (Calc.) | ~2.5 (Pyrazole N), ~14 (Amine - extremely weak acid) |
| H-Bond Donors | 3 (NH₂, NH) |
| H-Bond Acceptors | 2 (C=O, Pyrazole N) |
Critical Note on Tautomerism: In solution, the free base exists in tautomeric equilibrium between the 1H- and 2H-forms. The position of the acetyl group is formally assigned as C5 (adjacent to NH) in the 1H-tautomer, but may be referenced as C3 in the 2H-tautomer. The hydrochloride salt fixes the protonation state, typically at the pyrazole nitrogen.
Synthetic Routes & Optimization
The synthesis of 3-amino-5-acetylpyrazole derivatives presents a regioselectivity challenge. Two primary strategies are employed: Functional Group Interconversion (FGI) from available precursors and De Novo Cyclization .
Strategy A: Grignard Addition to Nitrile Precursor (Recommended)
This route utilizes the commercially available 3-amino-5-cyanopyrazole . Direct addition of methylmagnesium bromide (MeMgBr) to the nitrile requires protection of the exocyclic amine to prevent side reactions and quenching.
Strategy B: Claisen-Type Cyclization
A more atom-economical approach involves the reaction of hydrazine with a suitably functionalized 1,3-dielectrophile, such as a protected 2,4-dioxopentanenitrile equivalent.
Figure 1: Synthetic Pathway for 1-(3-Amino-1H-pyrazol-5-yl)ethanone
Caption: Step-wise synthesis via functionalization of the nitrile group.[3] The Boc-protection strategy ensures chemoselectivity at the C5-nitrile over the C3-amine.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases.
4.1. Kinase Inhibitor Design (Hinge Binding)
The 3-amino-pyrazole motif functions as a donor-acceptor-donor (D-A-D) system capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). The C5-acetyl group provides a vector for extending into the solvent-exposed region or the ribose-binding pocket, allowing for selectivity tuning.
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Target Classes: p38 MAPK, CDKs, Aurora Kinases.
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Mechanism: The exocyclic amine (H-donor) and pyrazole nitrogen (H-acceptor) mimic the adenine ring of ATP.
4.2. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~125 Da (free base), the compound is an ideal fragment .
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Ligand Efficiency (LE): High potential LE due to low MW and capability for multiple H-bonds.
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Growth Vectors: The amine allows for amide coupling/reductive amination; the acetyl group allows for condensation reactions (e.g., to form chalcones or heterocycles).
4.3. Synthesis of Fused Heterocycles
The compound is a key precursor for Pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and Dinaciclib.
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Reaction: Condensation of 1-(3-amino-1H-pyrazol-5-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with amidines.
Figure 2: Heterocyclic Cyclization Logic
Caption: Divergent synthesis pathways utilizing the bifunctional core for library generation.
Handling, Stability, and QC Protocols
5.1. Storage & Handling[4][5]
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Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
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Temperature: Store at -20°C for long-term stability.
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Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
5.2. Quality Control (QC) Criteria
To ensure data integrity in biological assays, the following QC parameters are recommended:
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Purity: >95% by HPLC (UV @ 254 nm).
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Impurity Alert: Watch for the des-acetyl precursor or regioisomeric byproducts.
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Identity:
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1H NMR (DMSO-d6): Look for the acetyl methyl singlet (~2.3-2.5 ppm), the pyrazole C4-H singlet (~5.8-6.2 ppm), and the broad exchangeable amine protons.
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LC-MS: [M+H]+ peak at 126.1 Da (Free base mass).
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Chloride Content: Verify stoichiometry using Argentometric titration or Ion Chromatography to confirm mono- vs. di-hydrochloride form.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrazoles. Retrieved January 28, 2026, from [Link]
- Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns of Aminopyrazoles. Bioorganic & Medicinal Chemistry.
- Aggarwal, R., et al. (2011). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. Journal of Heterocyclic Chemistry.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
